1,3,5-Trimethylpiperazine

Beschreibung

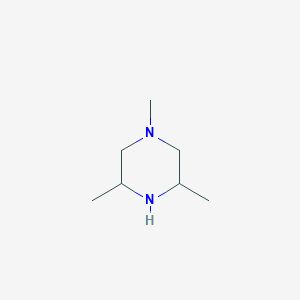

1,3,5-Trimethylpiperazine (CAS 4406-09-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol. Structurally, it features a six-membered piperazine ring substituted with three methyl groups at the 1, 3, and 5 positions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-trimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPZHEDSMNQBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4406-09-1 | |

| Record name | 1,3,5-trimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

1,3,5-Trimethylpiperazine is a derivative of piperazine, a class of compounds that have been found to exhibit a wide range of biological and pharmaceutical activitiesIt’s worth noting that piperazine derivatives have been used in the synthesis of compounds with anti-potato virus y (pvy) activity.

Mode of Action

In the case of its derivative compounds, molecular docking demonstrated that these compounds can form hydrogen bonds with glutamic acid at position 150 (glu 150) of pvy cp. This interaction provides a partial theoretical basis for the antiviral activity of these target compounds.

Biochemical Pathways

It’s worth noting that the compound’s derivatives have shown potent anti-pvy activity. PVY is an RNA virus that can swiftly replicate and proliferate in plants, causing significant agricultural losses. Therefore, the inhibition of PVY could be a potential biochemical pathway affected by 1,3,5-Trimethylpiperazine.

Pharmacokinetics

A related compound, a nitrone derivative of tetramethylpyrazine (tmp), has been studied for its pharmacokinetic characteristics. This compound showed a longer elimination half-life and a higher area under the concentration-time curve compared to TMP after the same dosage of intravenous administration. These findings may provide some insights into the potential ADME properties of 1,3,5-Trimethylpiperazine.

Result of Action

Derivatives of 1,3,5-triazine, which contain piperazine structures, have shown potent anti-pvy activity. This suggests that 1,3,5-Trimethylpiperazine and its derivatives could potentially inhibit the replication and proliferation of PVY in plants.

Action Environment

It’s worth noting that the production of a related compound, 2,3,5-trimethylpyrazine, was significantly affected by temperature, bottle capacity, and water addition during the fermentation process. These factors could potentially influence the action and efficacy of 1,3,5-Trimethylpiperazine as well.

Biochemische Analyse

Biochemical Properties

It is known that piperazine structures, which include 1,3,5-Trimethylpiperazine, have been used in the synthesis of 1,3,5-triazine derivatives. These derivatives have shown potent anti-potato virus Y (PVY) activity.

Cellular Effects

The cellular effects of 1,3,5-Trimethylpiperazine are not well-documented. It is known that piperazine structures can have significant effects on cells. For example, 1,3,5-triazine derivatives containing piperazine structures have demonstrated anti-PVY activity.

Molecular Mechanism

The molecular mechanism of 1,3,5-Trimethylpiperazine is not well-understood. It is known that piperazine structures can interact with biomolecules. For example, 1,3,5-triazine derivatives containing piperazine structures have shown the ability to form hydrogen bonds with glutamic acid at position 150 (GLU 150) of PVY CP.

Temporal Effects in Laboratory Settings

The temporal effects of 1,3,5-Trimethylpiperazine in laboratory settings are not well-documented. It is known that piperazine structures can have significant effects over time. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity.

Dosage Effects in Animal Models

The effects of 1,3,5-Trimethylpiperazine at different dosages in animal models are not well-documented. It is known that piperazine structures can have significant effects in animal models. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity.

Metabolic Pathways

The metabolic pathways involving 1,3,5-Trimethylpiperazine are not well-documented. It is known that piperazine structures can be involved in significant metabolic pathways. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity.

Transport and Distribution

The transport and distribution of 1,3,5-Trimethylpiperazine within cells and tissues are not well-documented. It is known that piperazine structures can have significant effects on transport and distribution. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity.

Subcellular Localization

The subcellular localization of 1,3,5-Trimethylpiperazine is not well-documented. It is known that piperazine structures can have significant effects on subcellular localization. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity.

Biologische Aktivität

1,3,5-Trimethylpiperazine (TMP) is a piperazine derivative that has garnered attention for its diverse biological activities. This article reviews the available literature on the biological effects of TMP, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

1,3,5-Trimethylpiperazine is characterized by its piperazine ring with three methyl groups attached at the 1, 3, and 5 positions. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets.

Antimicrobial Activity

TMP has been studied for its antimicrobial properties against a range of pathogens. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of TMP Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1-5 µg/mL |

| Escherichia coli | >100 µg/mL |

| Bacillus subtilis | 2-10 µg/mL |

Studies have shown that TMP derivatives can enhance antibacterial efficacy when combined with other agents, suggesting potential for use in combination therapies .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that TMP possesses moderate cytotoxic effects on certain cancer cell lines. For instance, in vitro studies indicated that TMP can induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxic Effects of TMP on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting TMP's potential as an anticancer agent .

The biological activity of TMP is attributed to several mechanisms:

- Inhibition of DNA Synthesis : TMP has been shown to interfere with DNA replication in bacterial cells.

- Disruption of Membrane Integrity : It can alter the permeability of microbial membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, TMP triggers apoptotic pathways through the activation of caspases and release of cytochrome c from mitochondria.

Case Studies

Several case studies have explored the therapeutic potential of TMP:

- Antibacterial Efficacy : A study investigated the effects of TMP on biofilms formed by Staphylococcus aureus. Results indicated that TMP significantly reduced biofilm formation at sub-MIC levels, suggesting its utility in treating biofilm-associated infections .

- Cytotoxicity in Cancer Therapy : Another study evaluated the effect of TMP on MCF-7 breast cancer cells. The findings revealed that TMP treatment led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a comparative analysis of 1,3,5-Trimethylpiperazine and structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Research Findings

Lipophilicity and Bioavailability :

- Alkyl-substituted derivatives like 1,3,5-Trimethylpiperazine exhibit higher lipophilicity than aryl-substituted analogs (e.g., TFMPP or BZP). This property may enhance blood-brain barrier penetration but could also increase metabolic stability.

- In contrast, aryl-substituted piperazines (e.g., TFMPP) often show stronger receptor-binding affinities due to aromatic π-π interactions, making them prevalent in neurological research.

Steric Effects :

- 1,2,3,5-Tetramethylpiperazine, with an additional methyl group, demonstrates increased steric hindrance compared to 1,3,5-Trimethylpiperazine. This structural difference may reduce enzymatic degradation but could also limit binding to certain biological targets.

1-(3,4,5-Trimethoxybenzyl)piperazine is linked to trimetazidine, a drug used for angina pectoris, highlighting how methoxy groups can confer cardiovascular activity. Methylated derivatives like 1,3,5-Trimethylpiperazine are less explored pharmacologically but serve as versatile intermediates in synthesizing more complex molecules.

Synthetic Utility :

- 1,3,5-Trimethylpiperazine’s methyl groups provide sites for further functionalization, such as sulfonation or coupling reactions, as seen in the synthesis of phenylsulfonyl piperazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.